11-(3,4-dichlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one
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Overview
Description
11-(3,4-dichlorophenyl)-10-thia-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .
Mode of Action
It’s suggested that similar compounds may exert their effects by inhibiting specific signaling pathways, such as the dyrk1a-pkb/akt pathway . This inhibition could result in changes in cellular processes, potentially leading to the observed biological effects.
Biochemical Pathways
The inhibition of the dyrk1a-pkb/akt pathway suggests that it may affect processes regulated by this pathway, including cell growth, proliferation, and survival.
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity , suggesting that this compound may also have potential effects on cell growth and proliferation.
Biochemical Analysis
Cellular Effects
The effects of 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one on cells are profound. It has been shown to inhibit the growth and migration of cancer cells, particularly gastric cancer cells . This compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis by upregulating pro-apoptotic proteins like cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), while downregulating anti-apoptotic protein Bcl-2 . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one exerts its effects through specific binding interactions with biomolecules. It inhibits the DYRK1A-PKB/AKT signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis and inhibit cell growth. Additionally, its interaction with other proteins and enzymes may contribute to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation
Dosage Effects in Animal Models
The effects of 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to adverse effects.
Metabolic Pathways
2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, where it exerts its biochemical activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dichlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with a suitable thiol and diazatricyclic precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
11-(3,4-dichlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-(3,4-dichlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorophenyl isocyanate: A precursor in the synthesis of the target compound, known for its reactivity and use in polymer chemistry.
Thiophene derivatives: Compounds with similar sulfur-containing rings, used in organic electronics and pharmaceuticals.
Diazatricyclic compounds: Molecules with similar tricyclic structures, investigated for their diverse biological activities.
Uniqueness
11-(3,4-dichlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one stands out due to its unique combination of a dichlorophenyl group, a sulfur atom, and a diazatricyclic core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-10-6-5-9(7-11(10)18)14-8-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZIOMGQWBUYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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